8-Hydroxy-2-(morpholin-4-yl)quinoline

Vue d'ensemble

Description

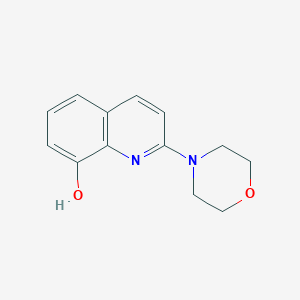

2-Morpholin-4-yl-quinolin-8-ol is a chemical compound with the molecular formula C13H14N2O2. It is known for its unique structure, which combines a quinoline ring with a morpholine group.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Morpholin-4-yl-quinolin-8-ol is characterized by its unique molecular structure, which combines a quinoline moiety with a morpholine group. This structure contributes to its diverse biological activities and makes it a valuable scaffold for drug design.

Medicinal Chemistry

-

Anticancer Activity :

Research indicates that 2-Morpholin-4-yl-quinolin-8-ol exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:The compound induces apoptosis and halts cell cycle progression, making it a candidate for further development in cancer therapy .Cell Line IC50 (µM) Mechanism of Action MCF-7 10.6 Induction of apoptosis A549 12.3 Cell cycle arrest (G0/G1 phase) -

Antimicrobial Activity :

Quinoline derivatives, including 2-Morpholin-4-yl-quinolin-8-ol, have been studied for their antibacterial and antitubercular activities. For example, modifications to the quinoline structure have shown enhanced activity against Mycobacterium tuberculosis, indicating the potential for developing new antibiotics . -

Enzyme Interaction Studies :

The compound can serve as a probe in biochemical assays to study enzyme interactions. Its ability to bind to active sites of enzymes suggests its use in elucidating mechanisms of action in various biological pathways.

Biological Research

-

Biochemical Assays :

Due to its structural features, 2-Morpholin-4-yl-quinolin-8-ol is utilized in biochemical assays to investigate interactions with biological macromolecules. This application is crucial for understanding drug mechanisms and optimizing therapeutic efficacy . -

Drug Development :

The compound's interaction with specific molecular targets makes it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections. Its unique properties allow for the design of derivatives with improved bioavailability and selectivity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 2-Morpholin-4-yl-quinolin-8-ol on breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis and inhibiting cell growth.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of quinoline were synthesized and tested for their antimicrobial properties against various bacterial strains. The study highlighted that modifications to the morpholine group could enhance the antibacterial activity against resistant strains of bacteria.

Mécanisme D'action

Target of Action

The primary target of the compound 2-(Morpholin-4-yl)quinolin-8-ol is the DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are among the most harmful types of DNA damage .

Mode of Action

2-(Morpholin-4-yl)quinolin-8-ol interacts with its target by binding to a conserved surface motif of the DNA-dependent protein kinase . This interaction inhibits the activity of the enzyme, thereby affecting the repair of DNA double-strand breaks .

Biochemical Pathways

The inhibition of DNA-dependent protein kinase by 2-(Morpholin-4-yl)quinolin-8-ol affects the DNA repair pathway. Specifically, it disrupts the non-homologous end joining pathway, which is one of the main mechanisms for repairing DNA double-strand breaks . The downstream effects of this disruption can include genomic instability and cell death .

Pharmacokinetics

Its molecular weight of 23027 g/mol suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-(Morpholin-4-yl)quinolin-8-ol’s action include the inhibition of DNA repair and potential induction of cell death . These effects could have therapeutic implications, particularly in the treatment of diseases characterized by abnormal DNA repair, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of 2-(Morpholin-4-yl)quinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of other molecules, such as proteins or lipids, can impact the compound’s distribution and metabolism

Analyse Biochimique

Biochemical Properties

2-(Morpholin-4-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding within the endoplasmic reticulum . The compound binds to a conserved surface motif on UGGT, inhibiting its activity and thereby affecting glycoprotein folding and quality control processes. Additionally, 2-(Morpholin-4-yl)quinolin-8-ol has been shown to interact with other biomolecules, including various proteins and enzymes, through its ability to form hydrogen bonds and hydrophobic interactions.

Cellular Effects

The effects of 2-(Morpholin-4-yl)quinolin-8-ol on cellular processes are profound. In modified HEK293-6E cells, the compound inhibits the activity of both human UGGT1 and UGGT2 at concentrations higher than 750 µM . This inhibition leads to a decrease in the glucosylation of glycoproteins such as IGF1R and HexB, which are crucial for proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts the normal processing and trafficking of glycoproteins, leading to potential cellular stress and altered metabolic states.

Molecular Mechanism

At the molecular level, 2-(Morpholin-4-yl)quinolin-8-ol exerts its effects primarily through competitive inhibition. The compound binds to the recognition site of the first GlcNAc residue of the substrate N-glycan on UGGT, preventing the enzyme from performing its glucosylation function . This binding interaction is facilitated by the compound’s ability to form specific hydrogen bonds and hydrophobic contacts with the enzyme’s active site. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Morpholin-4-yl)quinolin-8-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can induce persistent changes in cellular function, particularly in the context of glycoprotein processing and quality control. These temporal effects highlight the importance of considering the duration and conditions of exposure when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-(Morpholin-4-yl)quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits UGGT activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular stress and potential organ damage. These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in vivo to avoid adverse outcomes.

Metabolic Pathways

2-(Morpholin-4-yl)quinolin-8-ol is involved in several metabolic pathways, particularly those related to glycoprotein processing. The compound interacts with enzymes such as UGGT, affecting the glucosylation and subsequent folding of glycoproteins . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s impact on these pathways highlights its potential as a tool for studying metabolic processes and enzyme regulation.

Transport and Distribution

Within cells and tissues, 2-(Morpholin-4-yl)quinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form hydrogen bonds and hydrophobic interactions with cellular components.

Subcellular Localization

The subcellular localization of 2-(Morpholin-4-yl)quinolin-8-ol is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum, where it interacts with UGGT and other glycoprotein processing enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The compound’s presence in these compartments allows it to effectively modulate glycoprotein folding and quality control processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-quinolin-8-ol typically involves the reaction of quinoline derivatives with morpholine. One common method involves the use of 8-bromo-2-morpholin-4-yl-quinolin-4-one as an intermediate, which is then subjected to further reactions to obtain the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper salts .

Industrial Production Methods

Industrial production methods for 2-Morpholin-4-yl-quinolin-8-ol are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholin-4-yl-quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the morpholine group.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-[(Morpholin-4-yl)methyl]quinolin-8-ol: This compound shares a similar structure but has a different substitution pattern on the quinoline ring.

8-Substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds have substitutions at the 8-position of the quinoline ring and exhibit similar biological activities.

Uniqueness

2-Morpholin-4-yl-quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit UGGT and DNA-dependent protein kinase highlights its potential as a versatile compound in scientific research .

Activité Biologique

2-Morpholin-4-yl-quinolin-8-ol is a compound of significant interest in biochemical research due to its diverse biological activities, particularly its role as an inhibitor of DNA-dependent protein kinase (DNA-PK) and UDP-glucose glycoprotein glucosyltransferase (UGGT). This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Target Enzymes:

- DNA-dependent Protein Kinase (DNA-PK):

- 2-Morpholin-4-yl-quinolin-8-ol binds to a conserved surface motif of DNA-PK, disrupting its function in the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks.

- UDP-glucose Glycoprotein Glucosyltransferase (UGGT):

- The compound inhibits UGGT by binding competitively to its active site, preventing the glucosylation of glycoproteins, which is essential for proper protein folding within the endoplasmic reticulum.

Chemical Structure:

- Molecular weight: 230.27 g/mol.

- The compound's structure allows it to interact effectively with target enzymes, influencing their catalytic activities.

Biochemical Pathways:

- Inhibition of DNA repair mechanisms and interference with glycoprotein processing are the primary pathways affected by 2-Morpholin-4-yl-quinolin-8-ol. This inhibition can lead to cellular stress and potentially induce apoptosis in cancer cells.

Cellular Effects

In Vitro Studies:

- Research has shown that at concentrations above 750 µM, 2-Morpholin-4-yl-quinolin-8-ol significantly inhibits UGGT activity in modified HEK293 cells.

Dosage Effects:

- In animal models, lower doses have been associated with beneficial effects such as enhanced cellular function and tissue repair, while higher doses may lead to cytotoxicity due to excessive inhibition of essential cellular processes.

Pharmacokinetics

Stability and Distribution:

- The compound demonstrates stability under standard laboratory conditions but may degrade over time or under specific environmental conditions. It is primarily localized within the endoplasmic reticulum, where it exerts its effects on UGGT and other glycoprotein processing enzymes.

Research Applications

2-Morpholin-4-yl-quinolin-8-ol has been utilized in various research contexts:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules. |

| Biology | Studied for its potential as an enzyme inhibitor in glycoprotein folding quality control. |

| Medicine | Investigated for its role in cancer treatment through inhibition of DNA-PK. |

| Industry | Explored for developing new materials and chemical processes due to its unique structural properties. |

Case Studies

Several studies have highlighted the biological activity of 2-Morpholin-4-yl-quinolin-8-ol:

-

Cancer Research:

- In a study focusing on cancer cell lines, treatment with 2-Morpholin-4-yl-quinolin-8-ol resulted in reduced cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

-

Glycoprotein Processing:

- Research demonstrated that the compound effectively inhibits UGGT activity in various cellular models, leading to misfolded proteins and subsequent cellular stress responses.

Propriétés

IUPAC Name |

2-morpholin-4-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGWSMLHPWHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353625 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70125-21-2 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.